molecular formula C10H10O4 B2784655 4,6-Dimethoxy-phthalide CAS No. 58545-97-4

4,6-Dimethoxy-phthalide

Cat. No.: B2784655
CAS No.: 58545-97-4
M. Wt: 194.186
InChI Key: FJPMLTZXTKBVKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-phthalide can be achieved through several methods. One common approach involves the reduction of ethyl 3,5-dimethoxy-2-formylbenzoate using sodium borohydride in methanol . This method is efficient and yields the desired product in good quantities.

Another method involves the Vilsmeier-Haack formylation of ethyl 3,5-dimethoxybenzoate using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to produce ethyl 3,5-dimethoxy-2-formylbenzoate, which is then reduced to this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-phthalide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of suitable catalysts.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phthalides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4,6-Dimethoxy-phthalide can be compared with other similar compounds, such as:

These compounds share similar structural features and biological activities but differ in their specific applications and sources.

Biological Activity

4,6-Dimethoxy-phthalide is a compound belonging to the phthalide class, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight the compound's efficacy in various biological contexts.

Chemical Structure and Properties

This compound has the molecular formula C10H10O4C_{10}H_{10}O_4 and is characterized by two methoxy groups attached to the phthalide ring. Its structure is pivotal in determining its biological activity, influencing its interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

Anticancer Properties

Several studies have demonstrated the potential of this compound as an anticancer agent. It induces apoptosis in cancer cells through various pathways, including:

  • Mitochondrial Pathway : The compound triggers mitochondrial depolarization and activates caspases, leading to programmed cell death .
  • Cell Cycle Arrest : It has been observed to halt the cell cycle in specific phases, preventing cancer cell proliferation .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect can be beneficial in treating conditions characterized by chronic inflammation .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Nuclear Factor kappa B (NF-κB) : The compound downregulates NF-κB signaling pathways, which are often upregulated in cancer and inflammatory diseases .
  • Mitogen-Activated Protein Kinases (MAPKs) : It modulates MAPK pathways that are crucial for cell survival and apoptosis .
  • Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, it affects cellular signaling pathways related to stress responses and apoptosis .

In Vitro Studies

A series of in vitro experiments have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be significantly lower than those of many established chemotherapeutic agents .

In Vivo Studies

Animal studies have corroborated the findings from in vitro research. For instance, administration of this compound in mouse models resulted in reduced tumor size and improved survival rates compared to control groups . These studies highlight its potential as a therapeutic agent.

Data Summary

Activity TypeObservationsReferences
AntioxidantScavenges free radicals
AnticancerInduces apoptosis; inhibits cancer cell growth
Anti-inflammatoryReduces pro-inflammatory cytokines
MechanismModulates NF-κB and MAPK pathways

Properties

IUPAC Name

4,6-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-6-3-7-8(5-14-10(7)11)9(4-6)13-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPMLTZXTKBVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(COC2=O)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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